molecular formula C8H5NO3 B034168 [1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole CAS No. 106253-13-8

[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole

Cat. No.: B034168
CAS No.: 106253-13-8
M. Wt: 163.13 g/mol
InChI Key: JPRCLWAEGDLSHQ-UHFFFAOYSA-N
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Description

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is a heterocyclic compound that features a fused benzoxazole and dioxole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, one efficient method involves the reaction of 2-aminophenol with an aldehyde in the presence of a metal catalyst at elevated temperatures .

Industrial Production Methods

Industrial production methods for 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is unique due to its fused benzoxazole and dioxole ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse biological activities .

Properties

CAS No.

106253-13-8

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g][1,2]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-9-12-7/h1-3H,4H2

InChI Key

JPRCLWAEGDLSHQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C=NO3

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=NO3

Synonyms

[1,3]Dioxolo[4,5-g]-1,2-benzisoxazole(9CI)

Origin of Product

United States

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